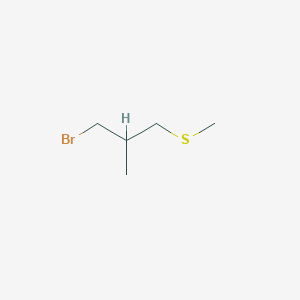
2-Hydroxy-4-(thiophen-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with butanoic acid precursors under controlled conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be used to introduce the thiophene ring . Another method involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic processes, such as the asymmetric reduction of precursors with specific enzymes, is gaining popularity due to its environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-Hydroxy-4-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring’s unique electronic properties also contribute to its biological activity by facilitating interactions with various biomolecules .
Comparison with Similar Compounds
2-Hydroxy-4-(thiophen-3-yl)butanoic acid can be compared with other thiophene derivatives, such as:
4-(Thiophen-2-yl)benzoic acid: Similar in structure but with a benzoic acid backbone instead of butanoic acid.
2-Hydroxy-4-(methylthio)butanoic acid: Contains a methylthio group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-hydroxy-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O3S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7,9H,1-2H2,(H,10,11) |
InChI Key |
TXWOTZZYHBYENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


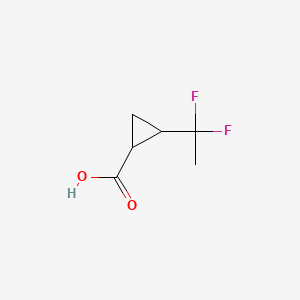
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
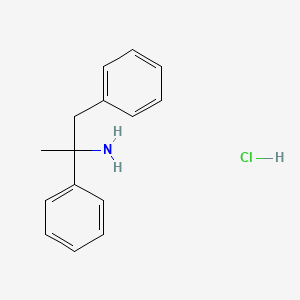
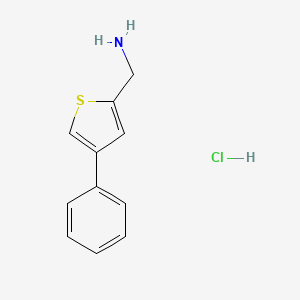

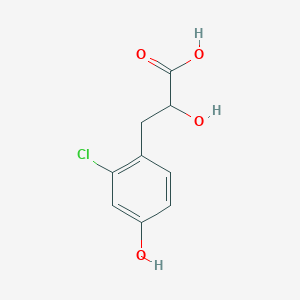

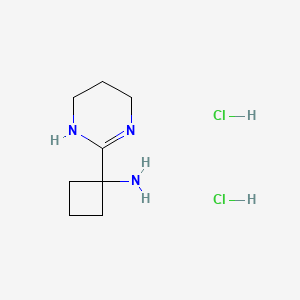
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
